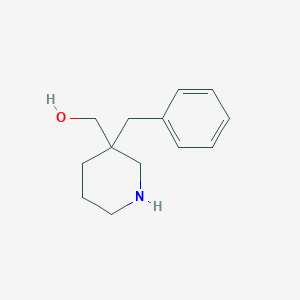

(3-Benzylpiperidin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

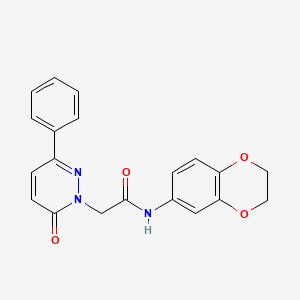

“(3-Benzylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 . It is used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to the 3rd carbon of a piperidine ring, with a methanol group also attached to the same carbon .

Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 331.6±15.0 °C and a predicted density of 1.037±0.06 g/cm3 . Its pKa value is predicted to be 14.93±0.10 .

Applications De Recherche Scientifique

Catalyst Development and Organic Synthesis

One significant application of related structures to (3-Benzylpiperidin-3-yl)methanol is in the development of highly active catalysts for organic reactions. For instance, a study introduces a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under mild conditions (Ozcubukcu et al., 2009). This exemplifies the role of such compounds in facilitating organic synthesis through catalysis.

Medicinal Chemistry and Drug Design

Compounds structurally related to this compound find utility in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. For example, (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a compound derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor, showcasing the therapeutic potential of these molecules (Borza et al., 2007).

Material Science and Catalysis

In material science, this compound and its derivatives play a role in the synthesis and modification of materials. A notable application is in the development of catalysts for the oxidation of primary alcohols and hydrocarbons. For instance, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalytic properties for the oxidation of primary alcohols, highlighting the adaptability of these compounds in catalysis and material science (Ghorbanloo & Alamooti, 2017).

Environmental and Energy Applications

Methanol, a compound structurally and functionally related to this compound, finds applications in energy conversion efforts, such as in fuel cells and biomass utilization. The study of methanol's impact on lipid dynamics, for example, provides insights into its potential applications in biofuel production and the optimization of biological membranes for energy conversion (Nguyen et al., 2019).

Orientations Futures

Piperidine derivatives, including “(3-Benzylpiperidin-3-yl)methanol”, continue to be a focus of research due to their wide range of biological activities and their presence in numerous pharmaceuticals . Future research will likely continue to explore the synthesis, chemical reactions, and biological activities of these compounds .

Mécanisme D'action

Target of Action

(3-Benzylpiperidin-3-yl)methanol is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Cellular Effects

Piperidine derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of (3-Benzylpiperidin-3-yl)methanol at different dosages in animal models have not been specifically studied. Piperidine derivatives have been found to show significant anti-inflammatory, analgesic, and antipyretic activities at a dose strength of 200 mg/kg .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways .

Propriétés

IUPAC Name |

(3-benzylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(7-4-8-14-10-13)9-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOBMHWTGVMOKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)

![2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2954188.png)

![3-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]propanoic Acid](/img/structure/B2954189.png)

![3-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2954197.png)

![N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2954198.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2954199.png)